molecular formula C13H16N2 B2954414 [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine CAS No. 1182799-61-6

[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine

Cat. No.: B2954414
CAS No.: 1182799-61-6
M. Wt: 200.285
InChI Key: YPQARZHQFAOIQG-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: In chemistry, [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds .

Biology: In biological research, this compound is used in the study of protein interactions and enzyme mechanisms . It serves as a probe to investigate the binding sites and activity of various proteins .

Medicine: While not directly used as a therapeutic agent, this compound is involved in the development of pharmaceutical intermediates and drug candidates .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials . It is also employed in the manufacture of dyes and pigments .

Mechanism of Action

Target of Action

The primary targets of “[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine” are the DHFR and enoyl ACP reductase enzymes . These enzymes play a crucial role in bacterial growth and survival, making them ideal targets for antibacterial and antitubercular therapies .

Mode of Action

“this compound” interacts with its targets by forming hydrogen bonds with the active sites of the DHFR and enoyl ACP reductase enzymes . This interaction inhibits the activity of these enzymes, thereby disrupting the normal functioning of the bacteria .

Biochemical Pathways

The inhibition of DHFR and enoyl ACP reductase enzymes disrupts several biochemical pathways. The most significant of these is the fatty acid synthesis pathway , which is crucial for bacterial cell wall formation . By inhibiting this pathway, “this compound” prevents the bacteria from growing and multiplying .

Pharmacokinetics

It is known that the compound has amolecular weight of 200.28 , which suggests that it may have good bioavailability

Result of Action

“this compound” has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This leads to an increase in monoclonal antibody production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, the compound should be stored at room temperature to maintain its stability. Additionally, the compound’s dust can irritate the eyes and respiratory tract, so appropriate protective equipment should be worn when handling it .

Future Directions

The future directions for the study of this compound involve further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, the compound’s pronounced docking properties and biological activity suggest potential uses in the biological and medical sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine typically involves the reaction of 2,5-dimethylpyrrole with 4-bromobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nitrating agents.

Major Products:

Comparison with Similar Compounds

Uniqueness: Compared to its analogs, [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine is unique due to its amine functional group , which imparts distinct chemical reactivity and biological activity . This makes it particularly useful in proteomics research and the synthesis of complex organic molecules .

Properties

IUPAC Name

[4-(2,5-dimethylpyrrol-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10-3-4-11(2)15(10)13-7-5-12(9-14)6-8-13/h3-8H,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQARZHQFAOIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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